4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline

Lipophilicity Drug Design Medicinal Chemistry

This multi‑halogenated quinoline scaffold is distinguished by its 3‑iodo substituent, which serves as a selective handle for palladium‑catalyzed cross‑coupling (Suzuki, Sonogashira) to build diverse compound libraries. The 4‑chloro and 7‑fluoro groups further modulate electronic properties for SAR studies. Its consensus Log P of 3.58 supports membrane permeability optimization. Choose this compound to accelerate hit‑to‑lead programs with orthogonal functionalization and superior synthetic versatility.

Molecular Formula C10H6ClFINO
Molecular Weight 337.52
CAS No. 1602859-53-9
Cat. No. B2454162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline
CAS1602859-53-9
Molecular FormulaC10H6ClFINO
Molecular Weight337.52
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)I)Cl)F
InChIInChI=1S/C10H6ClFINO/c1-15-9-2-5-8(3-6(9)12)14-4-7(13)10(5)11/h2-4H,1H3
InChIKeyJOLRWGDFPFFFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline (CAS 1602859-53-9): A Multi-Halogenated Quinoline Scaffold for Pharmaceutical Research and Chemical Synthesis


4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline is a complex, multi-halogenated quinoline derivative belonging to the class of heterocyclic aromatic compounds. It is defined by a substitution pattern comprising chlorine at the 4-position, fluorine at the 7-position, iodine at the 3-position, and a methoxy group at the 6-position on the quinoline core . This specific arrangement creates a unique molecular architecture with distinct electronic and steric properties that differentiate it from simpler quinoline analogs. The compound is recognized as a versatile small-molecule scaffold for use in pharmaceutical research and as an advanced intermediate for further synthetic elaboration, particularly in the construction of complex bioactive molecules and drug candidates .

Why 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Cannot Be Replaced by Other Halogenated Quinoline Scaffolds in Medicinal Chemistry Projects


In drug discovery and chemical biology, the specific halogenation pattern of a quinoline core dictates its reactivity, lipophilicity, and biological target interactions. 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline presents a unique combination of substituents that cannot be simply interchanged with analogs like 4-chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8) or 4-chloro-3-iodo-6-methoxyquinoline (CAS 1190972-42-9). The presence of the 3-iodo group provides a distinct synthetic handle for selective cross-coupling reactions (e.g., Suzuki, Sonogashira) that is absent in non-iodinated analogs . Simultaneously, the 4-chloro and 7-fluoro substituents modulate the electron density of the aromatic system and influence interactions with biological targets such as kinases or G-protein coupled receptors . Substituting this compound with a structurally similar but functionally distinct analog would fundamentally alter the synthetic pathway, the physicochemical properties, and the potential for generating a diverse array of downstream derivatives, compromising the integrity of a structure-activity relationship (SAR) study or a lead optimization campaign.

Quantitative Differentiation of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline: Comparative Data for Scientific Selection


Impact of 3-Iodo Substitution on Calculated Lipophilicity: Comparison with a Des-Iodo Analog

The presence of the heavy, lipophilic iodine atom at the 3-position substantially increases the predicted lipophilicity of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline compared to its des-iodo analog, 4-Chloro-7-fluoro-6-methoxyquinoline. This difference, quantified by the consensus Log P (Log Po/w), is a critical factor influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profile.

Lipophilicity Drug Design Medicinal Chemistry

Distinct Synthetic Utility: The 3-Iodo Group as a Functional Handle for Cross-Coupling

A key differentiation of 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline lies in its synthetic versatility. The 3-iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a functionality that is absent in analogs like 4-Chloro-7-fluoro-6-methoxyquinoline or 7-fluoro-6-methoxyquinoline. This enables regioselective functionalization at the 3-position to create novel derivatives.

Cross-Coupling Organic Synthesis Medicinal Chemistry

Multi-Halogenation as a Platform for Diversified SAR Exploration

The combination of chlorine, fluorine, and iodine substituents on a single quinoline core makes 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline an exceptionally versatile intermediate. This substitution pattern allows for the independent modification of multiple positions, providing a platform for exploring diverse chemical space and probing complex biological targets, such as kinase enzymes. [1]

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Primary Research Applications for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline Based on Quantitative Differentiation


Late-Stage Functionalization and Library Synthesis in Medicinal Chemistry

The presence of the 3-iodo group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . This allows medicinal chemists to use it as a core scaffold for the rapid generation of diverse compound libraries by introducing various aryl, heteroaryl, or alkyne groups at the 3-position. This capability is invaluable for hit-to-lead and lead optimization campaigns where rapid exploration of chemical space is required. The presence of additional halogen atoms (Cl, F) offers further sites for orthogonal modifications, enabling a multi-dimensional approach to structure-activity relationship (SAR) studies.

Pharmacokinetic Modulation via Halogen-Based Lipophilicity Tuning

Based on its calculated consensus Log Po/w of 3.58, which is higher than that of its des-iodo analog (4-Chloro-7-fluoro-6-methoxyquinoline, LogP ~3.0-3.07) , this compound is a valuable starting point for programs aiming to modulate the lipophilicity of a chemical series. Its increased lipophilic character, driven by the iodine atom, can be exploited to improve membrane permeability or alter tissue distribution. Conversely, it serves as a reference point for designing less lipophilic analogs, helping teams dial in optimal physicochemical properties for their drug candidates.

Development of Targeted Covalent Inhibitors (TCIs) and Chemical Probes

The combination of the 3-iodo and 4-chloro groups provides two electrophilic handles for sequential functionalization. In a typical workflow, the 3-iodo group can be used in a cross-coupling reaction to introduce a recognition element targeting a specific protein pocket. Subsequently, the 4-chloro group can be displaced with a nucleophile (e.g., an amine) to introduce a reactive 'warhead' for covalent bond formation, or to further elaborate the molecule . This regio-controlled functionalization strategy is particularly useful for designing targeted covalent inhibitors or high-quality chemical probes for investigating enzyme function and signaling pathways.

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